![molecular formula C9H7F3N2O3 B1519195 Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate CAS No. 1118787-87-3](/img/structure/B1519195.png)
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
Overview
Description
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate is a chemical compound with the molecular formula C9H7F3N2O3 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate are not available in the search results, it’s worth noting that substituted pyridines with diverse functional groups are synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This could potentially be a method for synthesizing similar compounds.Molecular Structure Analysis
The InChI code for Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate is1S/C9H7F3N2O3/c1-2-16-8(15)5-4(3-13)7(14)17-6(5)9(10,11)12/h2,14H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate is a solid at room temperature . It has a molecular weight of 248.16 . The predicted boiling point is approximately 410.8°C at 760 mmHg , and the predicted density is approximately 1.5 g/cm3 . The predicted refractive index is n20D 1.48 .Scientific Research Applications
Chemical Synthesis and Reactivity
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate serves as a key intermediate in the synthesis of various complex organic compounds. Its unique reactivity has been exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, which exhibit novel fluorescent properties and potential as monocotyledonous inhibitors. Such compounds have been found to possess stronger fluorescence intensity compared to their methyl analogues, indicating their utility in biological imaging and as herbicides (Yan‐Chao Wu et al., 2006).
Antimicrobial Activities
Derivatives of Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate have been studied for their biological activities, including antimicrobial properties. For example, Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, closely related to the compound , demonstrated cytotoxicity against various cancer cell lines and antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the compound's potential in medical and pharmaceutical research for developing new antimicrobial agents (Weerachai Phutdhawong et al., 2019).
Catalysis and Polymer Synthesis
In the realm of catalysis and material science, Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate and its derivatives have been used to synthesize biobased polyesters. This demonstrates the compound's applicability in developing sustainable materials. The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a compound sharing the furan moiety with Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate, with various diacid ethyl esters, resulted in biobased furan polyesters with potential applications in biodegradable materials and green chemistry (Yi Jiang et al., 2014).
Bio-Based Platform Molecule Development
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate has also been considered in the context of biomass-derived platform molecules. Its derivatives, such as Ethyl 5-(chloromethyl)furan-2-carboxylate, have undergone electrochemical reduction for the expansion of derivative scopes, showcasing the compound's versatility and potential in sustainable chemistry applications (Huitao Ling et al., 2022).
Safety And Hazards
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation and may cause respiratory irritation . Therefore, it should be handled with care, and appropriate safety measures should be taken when using it .
properties
IUPAC Name |
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c1-2-16-8(15)5-4(3-13)7(14)17-6(5)9(10,11)12/h2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPDMOYDBMWBBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C#N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate | |
CAS RN |
1118787-87-3 | |
Record name | ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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